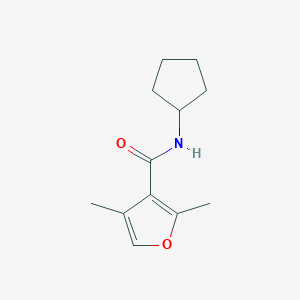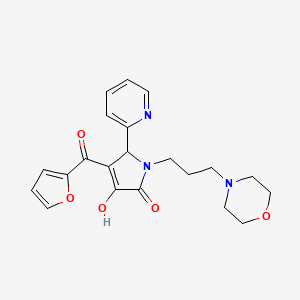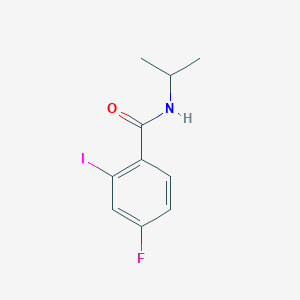![molecular formula C25H23N5O3 B2606044 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one CAS No. 901723-76-0](/img/structure/B2606044.png)
3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyl group, and a piperazine ring substituted with a nitrophenyl group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazolinone intermediate.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane, followed by substitution with a nitrophenyl group.
Final Coupling: The final step involves coupling the piperazine derivative with the benzyl-substituted quinazolinone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The benzyl and piperazine groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenated reagents (e.g., benzyl chloride) and bases (e.g., sodium hydride).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has shown potential as a pharmacophore for the development of drugs targeting various diseases. Its derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with active sites of enzymes, while the quinazolinone core can stabilize the compound within the binding pocket.
類似化合物との比較
Similar Compounds
4-Nitrophenylpiperazine derivatives: These compounds share the piperazine and nitrophenyl moieties but differ in their core structures.
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents.
Uniqueness
3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a benzyl group and a nitrophenyl-substituted piperazine ring
特性
IUPAC Name |
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c31-24-22-8-4-5-9-23(22)26-25(29(24)18-19-6-2-1-3-7-19)28-16-14-27(15-17-28)20-10-12-21(13-11-20)30(32)33/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLMWJUVDIPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione](/img/structure/B2605961.png)



![N-(2-phenylethyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2605968.png)



![N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B2605978.png)

![(1S,4S,7R,8S,11R,12S,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-6-ol](/img/structure/B2605980.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2605981.png)
![5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide](/img/structure/B2605982.png)
![N-(2-acetamidoethyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B2605983.png)
